molecular formula C7H10N4 B1286362 1-(Pyridin-4-ylmethyl)guanidine CAS No. 45957-41-3

1-(Pyridin-4-ylmethyl)guanidine

Cat. No. B1286362
CAS RN: 45957-41-3
M. Wt: 150.18 g/mol
InChI Key: GBLIODJTYTUZIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine-guanidine derivatives has been explored through various methods. One approach involves the tandem regioselective heterocyclization of 1,3-diynes with guanidine, leading to the formation of carbonyl 2-amino-pyrimidines, which is a highly efficient one-pot synthesis method . Another method includes the oxidative cyclization of 1-(pyridin-2-yl)guanidine derivatives using N-chlorosuccinimide and aqueous potassium carbonate, which results in the formation of [1,2,4]triazolo[1,5-a]pyridin-2-amines and, in some cases, unexpected [1,2,4]triazolo[4,3-a]pyridin-3-amines .

Molecular Structure Analysis

The molecular structure of pyridine-guanidine derivatives has been characterized using various techniques such as NMR spectroscopy, X-ray crystallography, and computational studies. For instance, the conformational analysis of a series of pyridin-2-yl guanidine derivatives revealed the influence of intramolecular hydrogen-bonding interactions on their structure . Additionally, the structural characterization of cobalt complexes with guanidine-pyridine hybrid ligands provided insights into the coordination properties of these compounds .

Chemical Reactions Analysis

Pyridine-guanidine derivatives participate in a range of chemical reactions. The oxidative cyclization process mentioned earlier is an example of the chemical reactivity of these compounds . Furthermore, palladium(II) bis(guanidinato) complexes derived from N-aryl-N',N''-di(pyridin-2-yl)guanidines have been shown to be effective catalysts for Heck-Mizoroki coupling reactions, demonstrating the utility of these derivatives in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-guanidine derivatives have been studied through various techniques. Spectroscopic features of guanidine-pyridine hybrid ligands in MeCN have been described, and their coordinating properties with cobalt(II) chloride have been characterized . The superbases derived from pyridine-substituted guanidine groups have been analyzed using NMR spectroscopy, X-ray and neutron diffraction, quantum-chemical calculations, and UV/vis-spectrophotometric titrations, providing a comprehensive understanding of their basicity and solvation effects . Additionally, the coordination chemistry of a chelating guanidine ligand with various transition metals has been explored, revealing the ligand's donor properties and coordination modes .

Scientific Research Applications

Synthesis and Properties

  • A novel pyridine-based derivative, 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine (ADG), was synthesized, exhibiting good thermal stability and moderate detonation properties. It demonstrated a significant contribution of weak interactions to the molecular packing forces (Liu et al., 2023).

Conformational Analysis

  • Pyridin-2-yl guanidine derivatives were studied for conformational control induced by intramolecular hydrogen-bonding interactions. The study highlighted remarkable differences in the NMR spectra of the salts compared to their protected analogues, indicating a 180° change in the dihedral angle between the guanidine moiety and the pyridine ring (Kelly et al., 2011).

Oxidative Cyclization

  • Oxidative cyclization of 1-(pyridin-2-yl)guanidine derivatives was investigated, leading to the synthesis of [1,2,4]triazolo[1,5-a]pyridin-2-amines and [1,2,4]triazolo[4,3-a]pyridin-3-amines. This study presented potential reaction mechanisms for these oxidative cyclizations (Ishimoto et al., 2015).

Complex Formation and Characterization

  • Research on guanidine-pyridine hybrid ligands and their cobalt complexes revealed insights into the coordination properties and the structural characterization of these complexes. This study also examined the quenching effect of the cobalt ion on ligand fluorescence (Hoffmann et al., 2009).

Catalytic Applications

  • Guanidine-pyridine copper complexes were synthesized and tested as initiators in solvent-free ring-opening polymerization, showcasing their catalytic activity and the influence of guanidine ligands on this activity (Börner et al., 2011).

Nucleophilicity in Organocatalysis

  • Guanidines have been identified as highly nucleophilic organocatalysts, which is crucial for predicting the rate constants of their reactions with Michael acceptors, demonstrating their potential in various chemical synthesis applications (Maji et al., 2012).

Safety and Hazards

The safety data sheet for “1-(Pyridin-4-ylmethyl)guanidine” suggests that it should be used for industry use only. In case of contact, it is advised to wash off with soap and plenty of water. If swallowed or inhaled, medical attention should be sought immediately .

Biochemical Analysis

Biochemical Properties

1-(Pyridin-4-ylmethyl)guanidine plays a significant role in biochemical reactions due to its guanidinium functional group, which is known for its ability to recognize and bind anions through ion pairing and hydrogen bonding . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can interact with phosphodiester hydrolyzing enzymes and RNA and DNA binding proteins, enhancing the cleavage of phosphodiesters . The guanidinium group in this compound allows it to act as an electrophilic catalyst, facilitating recognition and catalysis in biochemical reactions .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It facilitates cellular translocation and delivery of bioactive cargos through biological barriers . This compound can influence cell function by interacting with cell surface counterparts through charge pairing and hydrogen bonding . Additionally, guanidine derivatives, including this compound, can affect mitochondrial function by inhibiting calcium transport and coupled respiration . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind with biomolecules and influence their activity. The guanidinium group in this compound allows it to form hydrogen bonds and ion pairs with target molecules, facilitating enzyme inhibition or activation . For example, it can inhibit mitochondrial calcium transport, affecting cellular energy transduction and metabolic processes . The pyridine moiety in this compound also contributes to its binding interactions, enhancing its stability and hydrogen bond-forming ability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, which allows it to maintain its activity over extended periods . Its degradation and long-term effects on cellular function can vary depending on the experimental conditions. Studies have shown that guanidine derivatives can exhibit sustained inhibition of mitochondrial function, leading to long-term changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can enhance cellular uptake and bioactivity without causing significant adverse effects . At higher doses, it can lead to toxic effects such as bone marrow suppression, renal impairment, and hepatic dysfunction . These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to purine and pyrimidine metabolism . This compound can interact with enzymes and cofactors involved in nucleotide biosynthesis and degradation, influencing metabolic flux and metabolite levels . Its interactions with key enzymes in these pathways can affect the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interaction with specific transporters and binding proteins . This compound can be efficiently transported across cell membranes, allowing it to reach its target sites within cells . Its distribution within tissues can also be influenced by its binding affinity to various cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within mitochondria, for example, allows it to directly influence mitochondrial function and energy transduction processes .

properties

IUPAC Name

2-(pyridin-4-ylmethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-7(9)11-5-6-1-3-10-4-2-6/h1-4H,5H2,(H4,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLIODJTYTUZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555084
Record name N''-[(Pyridin-4-yl)methyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

45957-41-3
Record name N''-[(Pyridin-4-yl)methyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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